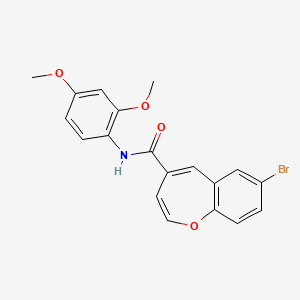![molecular formula C13H12BrN3O2S B2484795 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-29-7](/img/structure/B2484795.png)
2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide often involves multi-step processes, including S-alkylation and acylation reactions. For instance, compounds with related structures have been synthesized through the S-alkylation of 1,3,4-oxadiazole derivatives, followed by reactions with chloroacetyl chloride or other electrophiles to introduce the desired functional groups (Nayak et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is often characterized using techniques such as IR, NMR, and mass spectral data. These methods provide detailed information about the compound's functional groups, molecular geometry, and electronic structure (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including ring closure reactions and substitutions, which are crucial for their synthesis and modification. The reactivity towards different reagents and conditions highlights the versatile chemical properties of such compounds (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties of 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide and related compounds, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. These properties are typically assessed using crystallography and thermal analysis techniques (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are central to understanding the potential applications of these compounds. Studies often focus on the interaction with enzymes, receptors, or microbial organisms to evaluate their biological activities and potential as therapeutic agents (Shukla et al., 2012).
科学的研究の応用
Antimicrobial Properties
2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide has shown potential in the realm of antimicrobial research. Various studies have indicated the synthesis of compounds with similar structures that exhibited promising results against both bacterial and fungal infections. For instance, Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating significant in vitro antibacterial and antifungal activities (Darwish et al., 2014). Similarly, Siddiqui et al. (2014) focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which were identified as potential anti-bacterial agents (Siddiqui et al., 2014).
Anticancer Activity
The compound and its derivatives have been explored for their potential anticancer activities. Zyabrev et al. (2022) synthesized a series of 4-arylsulfonyl-1,3-oxazoles, including a compound similar in structure to 2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, which exhibited high activity against specific cancer cell lines (Zyabrev et al., 2022). Furthermore, Baviskar et al. (2013) synthesized derivatives of thiazolidin-4-one, which displayed antimicrobial activity and potential for anticancer properties (Baviskar et al., 2013).
Enzyme Inhibition and Molecular Docking
Several studies have also focused on enzyme inhibition and molecular docking. Yushyn et al. (2022) discussed the synthesis of a hybrid molecule with 1,3,4-thiadiazole, showing anticancer properties through enzyme inhibition (Yushyn et al., 2022). Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, exploring their antioxidant activity through molecular docking studies (Chkirate et al., 2019).
Analgesic and Anti-Inflammatory Properties
The potential analgesic and anti-inflammatory properties of similar compounds have been investigated. Nayak et al. (2014) synthesized heterocyclic acetamide derivatives, showing significant anti-inflammatory and analgesic activities (Nayak et al., 2014).
特性
IUPAC Name |
2-[4-(4-bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-8-6-9(2-3-10(8)14)17-5-4-16-12(13(17)19)20-7-11(15)18/h2-6H,7H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOYNOKZOHHGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C(C2=O)SCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



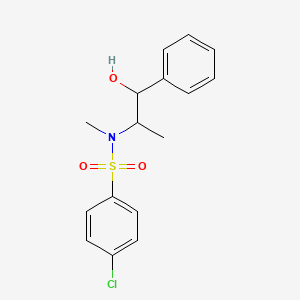
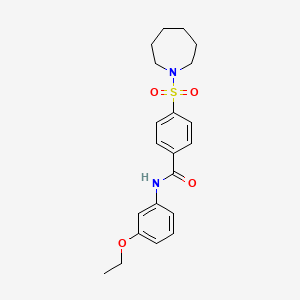
![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
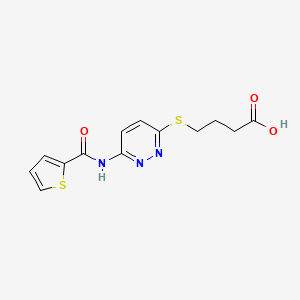
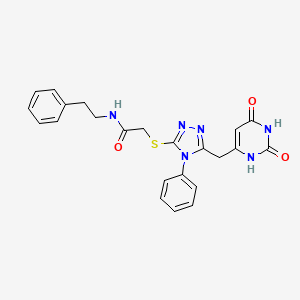
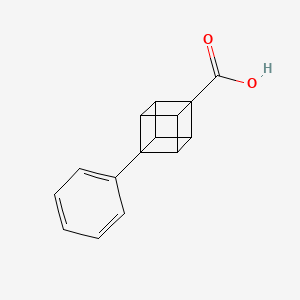
![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)

![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
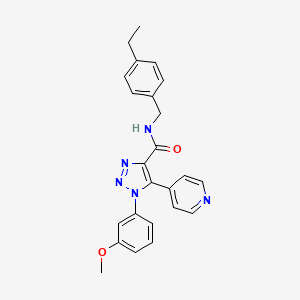
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
